molecular formula C8H11NO B2513898 3-Cyclopropyl-4-methoxybut-2-enenitrile CAS No. 1563821-57-7

3-Cyclopropyl-4-methoxybut-2-enenitrile

Cat. No.: B2513898
CAS No.: 1563821-57-7
M. Wt: 137.182
InChI Key: AYCJCLXTNJTIGW-UHFFFAOYSA-N
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Description

3-Cyclopropyl-4-methoxybut-2-enenitrile is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a cyclopropyl group, a methoxy group, and a nitrile group, making it an interesting subject for research in organic chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclopropyl-4-methoxybut-2-enenitrile typically involves the reaction of cyclopropylmethyl ketone with methoxyacetonitrile under specific conditions. The reaction is often catalyzed by a base such as sodium hydride or potassium tert-butoxide, and the process is carried out in an aprotic solvent like dimethyl sulfoxide or tetrahydrofuran. The reaction conditions, including temperature and time, are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and scalability. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, helps in obtaining the compound in large quantities with high purity.

Chemical Reactions Analysis

Types of Reactions: 3-Cyclopropyl-4-methoxybut-2-enenitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the nitrile group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy group, where nucleophiles such as amines or thiols replace the methoxy group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with a palladium catalyst under mild pressure.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Substituted amines or thiols.

Scientific Research Applications

3-Cyclopropyl-4-methoxybut-2-enenitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and materials.

    Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 3-Cyclopropyl-4-methoxybut-2-enenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

  • 3-Cyclopropyl-4-methoxybut-2-enone
  • 3-Cyclopropyl-4-methoxybut-2-enamide
  • 3-Cyclopropyl-4-methoxybut-2-enol

Comparison: Compared to its similar compounds, 3-Cyclopropyl-4-methoxybut-2-enenitrile is unique due to the presence of the nitrile group, which imparts distinct reactivity and potential applications. The nitrile group allows for further functionalization and derivatization, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

(E)-3-cyclopropyl-4-methoxybut-2-enenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO/c1-10-6-8(4-5-9)7-2-3-7/h4,7H,2-3,6H2,1H3/b8-4-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYCJCLXTNJTIGW-YWEYNIOJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=CC#N)C1CC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC/C(=C/C#N)/C1CC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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